molecular formula C20H26N2O3S B2823908 3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 954079-70-0

3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2823908
CAS No.: 954079-70-0
M. Wt: 374.5
InChI Key: MECHXVDUSVXXKE-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
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Biological Activity

3,5-Dimethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, combining methoxy groups with a piperidine and thiophene moiety, which may influence its pharmacological properties. The following sections detail the biological activities associated with this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H22N2O3S\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}_3\text{S}

This compound includes:

  • Methoxy groups : Contributing to its lipophilicity and potential receptor interactions.
  • Piperidine ring : Affects the binding affinity to various biological targets.
  • Thiophene moiety : Imparts additional electronic properties that may enhance biological activity.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. These interactions may include:

  • Receptor binding : Potentially modulating neurotransmitter systems, particularly those related to dopamine and serotonin pathways.
  • Enzyme inhibition : Possibly acting as an inhibitor for enzymes such as tyrosinase, which is important in melanin production.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have shown that benzamide derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This suggests that this compound may also possess similar capabilities.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in melanin biosynthesis. Inhibition of this enzyme is of considerable interest for treating hyperpigmentation disorders. Preliminary studies indicated that related compounds effectively inhibit tyrosinase activity in vitro. For example, analogs demonstrated IC50 values comparable to known inhibitors like kojic acid .

CompoundIC50 (µM)Mechanism
Kojic Acid20Tyrosinase inhibitor
3,5-Dimethoxy-N-(...)TBDPotential inhibitor

Cytotoxicity Studies

In cell viability assays using B16F10 melanoma cells, related compounds exhibited low cytotoxicity at concentrations below 20 µM . This suggests that this compound may be safe for use in therapeutic contexts without inducing significant cell death.

Case Studies

  • Study on Melanin Production : A study investigating the effects of various benzamide derivatives on melanin production found that certain analogs significantly inhibited melanin synthesis without affecting cell viability. This supports the potential application of this compound in treating skin pigmentation disorders .
  • Antioxidant Efficacy : Another study assessed the antioxidant capabilities of similar compounds, demonstrating their effectiveness in reducing oxidative stress markers in cellular models. The findings suggest that this compound could be beneficial in conditions associated with oxidative damage .

Properties

IUPAC Name

3,5-dimethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-24-17-10-16(11-18(12-17)25-2)20(23)21-13-15-5-7-22(8-6-15)14-19-4-3-9-26-19/h3-4,9-12,15H,5-8,13-14H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECHXVDUSVXXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NCC2CCN(CC2)CC3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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